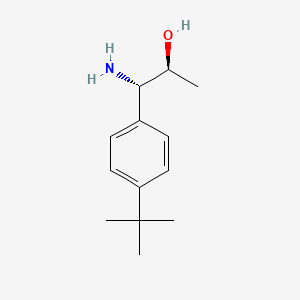
(1S,2S)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group, a hydroxyl group, and a tert-butylphenyl group attached to a propan-2-ol backbone. Its stereochemistry is defined by the (1S,2S) configuration, which plays a crucial role in its biological activity and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL can be achieved through several synthetic routes. One common method involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts or reagents. For example, the reduction of 1-(4-tert-butylphenyl)-2-propanone with a chiral borane reagent can yield the desired (1S,2S) product with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and better product quality.
化学反応の分析
Types of Reactions
(1S,2S)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents such as thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 1-(4-tert-butylphenyl)-2-propanone, while reduction of the amino group can produce N,N-dimethyl-1-(4-tert-butylphenyl)propan-2-amine.
科学的研究の応用
(1S,2S)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are particularly valuable.
作用機序
The mechanism of action of (1S,2S)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, the (1S,2S) configuration may allow for optimal interactions with the active site of an enzyme, leading to inhibition or activation of its function. The exact pathways involved depend on the specific biological context and the target molecule.
類似化合物との比較
Similar Compounds
Similar compounds to (1S,2S)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL include other chiral amino alcohols, such as (1R,2R)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL and (1S,2R)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL. These compounds share similar structural features but differ in their stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific (1S,2S) configuration, which imparts distinct chemical and biological properties. This configuration can lead to different reactivity and selectivity compared to its diastereomers and enantiomers, making it valuable for specific applications in research and industry.
特性
分子式 |
C13H21NO |
|---|---|
分子量 |
207.31 g/mol |
IUPAC名 |
(1S,2S)-1-amino-1-(4-tert-butylphenyl)propan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-9(15)12(14)10-5-7-11(8-6-10)13(2,3)4/h5-9,12,15H,14H2,1-4H3/t9-,12+/m0/s1 |
InChIキー |
CNPLPEJYKJAOLH-JOYOIKCWSA-N |
異性体SMILES |
C[C@@H]([C@H](C1=CC=C(C=C1)C(C)(C)C)N)O |
正規SMILES |
CC(C(C1=CC=C(C=C1)C(C)(C)C)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



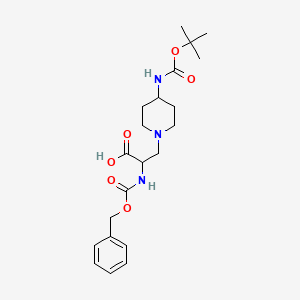
![4-Fluoropyrazolo[1,5-A]pyridin-3-amine hcl](/img/structure/B13056419.png)
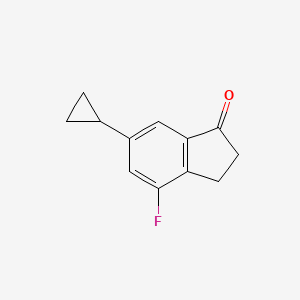
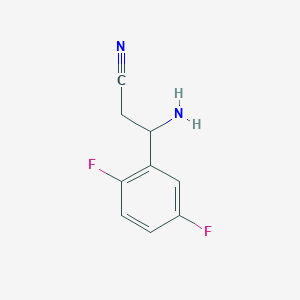
![4-(Bromomethyl)benzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B13056446.png)

![Methyl 1-aminospiro[2.3]hexane-5-carboxylate](/img/structure/B13056456.png)

![(1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13056465.png)

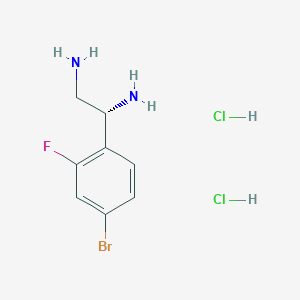
![Ethyl 3-isopropylimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13056476.png)
![1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13056481.png)
